5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 4090-60-2), commonly known as neopentylene phosphite or DDPO, is a highly stable, cyclic H-phosphonate utilized as a premium building block in advanced organophosphorus synthesis. Unlike standard acyclic dialkyl phosphites (e.g., dimethyl phosphite), DDPO features a sterically constrained six-membered neopentyl ring that fundamentally alters its reactivity, thermal profile, and hydrolytic resistance [1]. In procurement contexts, it is primarily sourced as a critical precursor for high-performance intumescent flame retardants, stereoselective transition-metal ligands, and 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP)—the benchmark cyclization reagent required for the synthesis of Cyclic Dinucleotide (CDN) STING agonists [2]. Furthermore, its solid state at room temperature (melting point 51–56 °C) provides distinct handling and stoichiometric precision advantages over liquid acyclic alternatives in moisture-sensitive manufacturing workflows[1].
Substituting DDPO with lower-cost acyclic phosphites (such as dimethyl phosphite or diethyl phosphite) or five-membered cyclic analogs (such as 1,3,2-dioxaphospholane 2-oxide) routinely leads to process failures in demanding applications. In polymer additive manufacturing, acyclic phosphonates lack the structural rigidity required to survive high-temperature extrusion, leading to premature volatilization and matrix degradation before the intumescent char can form [1]. In synthetic workflows, five-membered cyclic phosphites suffer from severe ring strain, making them highly susceptible to rapid ring-opening hydrolysis under mild aqueous or basic conditions [2]. Furthermore, in oligonucleotide synthesis, acyclic phosphorylating agents fail to provide the steric bulk necessary to enforce the rigid transition states required for diastereoselective macrocyclization, resulting in excessive linear hydrolysis and near-zero yields of the target cyclic dinucleotides.
When synthesizing intumescent flame retardants, the choice of the phosphite building block dictates the thermal survival of the additive during polymer extrusion. Flame retardants derived from the DDPO neopentyl core (such as P-ATA) demonstrate exceptional thermal stability, with an initial decomposition temperature (T5%) of 269 °C [1]. In contrast, unhindered acyclic phosphonates derived from dimethyl phosphite (DMP) typically begin degrading at significantly lower temperatures, causing premature volatilization and matrix degradation during high-temperature epoxy or polypropylene processing. The robust six-membered ring of DDPO prevents early P-O bond cleavage, ensuring the flame retardant remains intact until the actual combustion phase [1].
| Evidence Dimension | Initial decomposition temperature (T5%) |
| Target Compound Data | 269 °C (for DDPO-derived P-ATA) |
| Comparator Or Baseline | Acyclic dimethyl phosphite derivatives (< 250 °C typical early degradation) |
| Quantified Difference | >20 °C higher thermal onset stability |
| Conditions | Thermogravimetric analysis (TGA) under N2 flow at 10 °C/min |
Procurement of DDPO is essential for manufacturing flame retardants that must survive the >250 °C melt-processing temperatures of engineering plastics without degrading.
For applications requiring cross-coupling in semi-aqueous media or the generation of biological probes, the hydrolytic stability of the phosphite core is paramount. Kinetic solvolysis models demonstrate that the six-membered 5,5-dimethyl-1,3,2-dioxaphosphorinane ring system is vastly more resistant to nucleophilic attack and ring-opening hydrolysis than its five-membered counterpart, 1,3,2-dioxaphospholane 2-oxide [1]. While five-membered cyclic phosphites suffer from rapid hydrolytic degradation due to ring strain, the DDPO core maintains its structural integrity. This stability translates directly to higher yields in Pd-catalyzed cross-couplings and ensures that DDPO-derived mechanistic markers survive in biological assays without premature degradation [2].
| Evidence Dimension | Ring-opening hydrolytic stability |
| Target Compound Data | High stability (slow hydrolysis rate) for the 6-membered neopentyl ring |
| Comparator Or Baseline | 1,3,2-Dioxaphospholane 2-oxide (rapid hydrolysis due to 5-membered ring strain) |
| Quantified Difference | Orders of magnitude reduction in solvolysis/hydrolysis rate |
| Conditions | Solvolysis in aqueous/organic solvent mixtures |
Buyers synthesizing water-compatible organophosphorus catalysts or biological probes must select DDPO to prevent catastrophic yield losses caused by spontaneous ring-opening.
In the synthesis of Cyclic Dinucleotide (CDN) STING agonists, DDPO is the mandatory precursor for the cyclizing agent DMOCP (2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide). When linear dinucleotides are cyclized using DMOCP, the steric bulk of the 5,5-dimethyl groups enforces a rigid transition state, enabling successful macrocyclization and subsequent sulfurization with high stereoselectivity (yielding specific RpRp or SpRp configurations) [1]. Acyclic phosphorylating agents fail in this role, leading to excessive linear hydrolysis and negligible yields of the cyclic product. Utilizing the DDPO-derived reagent allows for overall isolated CDN yields of up to 18-60% even in complex 7-deazapurine analogs, a result unattainable with generic acyclic phosphites [1].
| Evidence Dimension | Macrocyclization viability and stereocontrol |
| Target Compound Data | Enables 18-60% overall yield of complex CDNs with defined stereocenters |
| Comparator Or Baseline | Acyclic phosphorylating agents (excessive hydrolysis, near-zero cyclic yield) |
| Quantified Difference | Enables viable macrocyclization vs. total synthetic failure |
| Conditions | Pyridine-mediated cyclization followed by sulfurization |
Pharmaceutical manufacturers synthesizing CDN immunotherapies must procure DDPO to generate the DMOCP reagent, as acyclic alternatives cannot achieve the required macrocyclization geometry.
DDPO is the optimal starting material for synthesizing DMOCP, the industry-standard cyclization reagent used to manufacture Cyclic Dinucleotide (CDN) STING agonists. Its unique steric profile ensures high macrocyclization yields and strict diastereocontrol during the formation of the critical phosphodiester/phosphorothioate linkages [1].
Where acyclic phosphites fail due to premature thermal degradation, DDPO is selected to synthesize cyclic phosphonate flame retardants (such as DOP and P-ATA). These additives are critical for epoxy and polypropylene resins that require processing temperatures exceeding 250 °C, ensuring the flame retardant survives extrusion and functions effectively during combustion [2].
In advanced organometallic chemistry, DDPO is prioritized over dimethyl phosphite for highly regioselective modified Pudovik addition reactions and Pd-catalyzed P(O)-H bond additions. The hydrolytic stability and steric bulk of the neopentyl ring direct the reaction to produce stereodefined phosphonate ligands and bioactive molecules with minimal byproduct formation [3].
Corrosive